N,N,N'-Trimethyl-N'-nonylethylenediamine N,N,N'-Trimethyl-N'-nonylethylenediamine
Brand Name: Vulcanchem
CAS No.: 93761-34-3
VCID: VC16969871
InChI: InChI=1S/C14H32N2/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h5-14H2,1-4H3
SMILES:
Molecular Formula: C14H32N2
Molecular Weight: 228.42 g/mol

N,N,N'-Trimethyl-N'-nonylethylenediamine

CAS No.: 93761-34-3

Cat. No.: VC16969871

Molecular Formula: C14H32N2

Molecular Weight: 228.42 g/mol

* For research use only. Not for human or veterinary use.

N,N,N'-Trimethyl-N'-nonylethylenediamine - 93761-34-3

Specification

CAS No. 93761-34-3
Molecular Formula C14H32N2
Molecular Weight 228.42 g/mol
IUPAC Name N,N,N'-trimethyl-N'-nonylethane-1,2-diamine
Standard InChI InChI=1S/C14H32N2/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h5-14H2,1-4H3
Standard InChI Key MXCOFYHDAGITSL-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCN(C)CCN(C)C

Introduction

Chemical Identity and Structural Characteristics

N,N,N'-Trimethyl-N'-nonylethylenediamine belongs to the class of substituted ethylenediamines, distinguished by its asymmetrical substitution pattern. The IUPAC name N,N,N'-trimethyl-N'-nonylethane-1,2-diamine reflects its structure: a two-carbon chain (ethane-1,2-diamine) with three methyl groups (CH3-\text{CH}_3) and one nonyl group (C9H19-\text{C}_9\text{H}_{19}) attached to the nitrogen atoms . The molecular weight is 228.42 g/mol, and the SMILES notation CCCCCCCCCN(C)CCN(C)C\text{CCCCCCCCCN(C)CCN(C)C} confirms the arrangement of substituents .

The compound’s three-dimensional conformation, as modeled computationally, reveals a flexible backbone dominated by the nonyl chain’s hydrophobicity and the methyl groups’ steric effects . This amphiphilic structure suggests potential self-assembly behavior in aqueous solutions, though experimental validation is absent in current literature.

Physicochemical Properties

Key computed and inferred properties of N,N,N'-Trimethyl-N'-nonylethylenediamine are summarized below:

PropertyValue/DescriptionSource
Molecular Weight228.42 g/mol
XLogP34.3 (indicating high lipophilicity)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bonds11
Topological Polar Surface Area6.5 Ų

The high XLogP3 value suggests strong hydrophobic character, likely due to the nonyl chain. With no hydrogen bond donors and a low polar surface area, the compound is expected to exhibit poor solubility in water but high miscibility with organic solvents like ethanol or hexane. Its liquid state at room temperature can be inferred from analogs such as N,N,N'-Trimethylethylenediamine, which has a boiling point of 116–118°C .

Research Gaps and Future Directions

Current knowledge gaps include:

  • Synthetic Optimization: Detailed protocols for scalable and efficient synthesis.

  • Experimental Characterization: Spectroscopic data (NMR, IR) and thermodynamic properties (melting/boiling points).

  • Application-Specific Studies: Efficacy in surfactants, catalysis, or biomedical contexts.

Collaborative efforts between computational chemists and experimentalists are critical to unlocking this compound’s full potential.

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